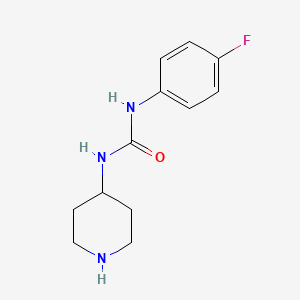

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-piperidin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAONUYLBSXAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Properties of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea Derivatives

Introduction

The 1,3-disubstituted urea scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore in a multitude of therapeutic agents.[1][2][3] Its unique ability to form critical hydrogen bond interactions with biological targets has led to its incorporation in drugs ranging from kinase inhibitors to anticonvulsants.[1][3] Within this broad class, derivatives of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea have emerged as a particularly promising series of compounds. Extensive research has identified their primary pharmacological role as potent inhibitors of soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of anti-inflammatory lipid mediators.[4][5] This activity imbues these derivatives with significant therapeutic potential for treating a spectrum of conditions, including inflammatory pain, hypertension, and neurodegenerative diseases.[4][6][7] This guide provides a comprehensive technical overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications of this important chemical class, intended for researchers and professionals in the field of drug development.

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives is generally achieved through a convergent approach, capitalizing on the reliable reaction between an isocyanate and a primary amine. The core of the synthesis involves the coupling of a 4-fluorophenyl isocyanate with a suitably substituted 4-aminopiperidine moiety.

Caption: General synthetic scheme for 1,3-disubstituted urea derivatives.

Exemplary Experimental Protocol: Synthesis of N-Acyl Derivatives

This protocol is adapted from established methodologies for synthesizing potent sEH inhibitors.[4]

-

Isocyanate Formation (if not commercially available):

-

Dissolve 4-fluoroaniline in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of triphosgene in DCM, followed by the dropwise addition of a base like triethylamine (Et3N) to neutralize the HCl byproduct.

-

Allow the reaction to stir for 1-2 hours at 0°C, monitoring for the formation of the isocyanate.

-

-

Urea Formation (Coupling):

-

To the solution containing 4-fluorophenyl isocyanate, add a solution of the desired N-substituted-4-aminopiperidine (e.g., 1-acyl-4-aminopiperidine) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the final this compound derivative.

-

Primary Pharmacological Target: Soluble Epoxide Hydrolase (sEH)

The principal mechanism through which these urea derivatives exert their pharmacological effects is the potent and selective inhibition of soluble epoxide hydrolase (sEH).

Mechanism of Action

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a pivotal role in the metabolism of endogenous lipid signaling molecules.[4] Specifically, sEH catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[8] EETs are produced from arachidonic acid by cytochrome P450 (CYP450) epoxygenases and function as crucial mediators with a range of beneficial physiological effects, including anti-inflammatory, analgesic, anti-hypertensive, and cardioprotective actions.[4][7][9]

By inhibiting sEH, this compound derivatives prevent the degradation of EETs. This leads to an increase in the circulating and tissue concentrations of these protective lipid epoxides, thereby amplifying their beneficial downstream effects.[9] This mechanism is the foundation for the therapeutic potential of sEH inhibitors in treating diseases characterized by inflammation and vascular dysfunction.

Caption: Mechanism of sEH inhibition by urea derivatives.

Structure-Activity Relationships (SAR)

The potency and pharmacokinetic properties of these inhibitors are highly dependent on the nature of the substituents on the core scaffold.

-

Urea Moiety: The 1,3-disubstituted urea is the critical pharmacophore. The two N-H protons act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, anchoring the inhibitor within the active site of the sEH enzyme.[3]

-

Aryl Group (R1): The 4-fluorophenyl group is a common feature, contributing to the binding affinity. However, other substitutions, such as the 4-(trifluoromethoxy)phenyl group, have been shown to enhance metabolic stability and potency.[4] This modification is a key feature of the widely studied inhibitor, TPPU.[8]

-

Piperidine N-Substituent (R2): The substituent on the piperidine nitrogen is a major determinant of both potency and oral bioavailability. Early adamantyl-based inhibitors suffered from poor pharmacokinetics. Replacing the adamantyl group with an N-acyl or N-sulfonyl piperidine moiety led to substantial improvements in potency and drug-like properties.[4][7] For example, small acyl groups like propionyl and cyclopropanecarbonyl have yielded highly potent and orally available inhibitors.[4]

Quantitative Data: sEH Inhibitory Potency

The following table summarizes the inhibitory activity of representative piperidinyl urea derivatives against human and murine sEH.

| Compound | R1 Group | R2 Group (on Piperidine-N) | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |

| TPPU | 4-(Trifluoromethoxy)phenyl | Propionyl | 1 | 3.1 | [8] |

| 52 | 4-(Trifluoromethoxy)phenyl | Cyclopropanecarbonyl | 0.7 | 1.6 | [4] |

| TUPS | 4-(Trifluoromethoxy)phenyl | Methylsulfonyl | 1.2 | 1.5 | [7] |

| Metabolite M1 (of TPPU) | 4-(Trifluoromethoxy)phenyl | Hydroxy-propionyl | 3 | - | [8] |

| Metabolite M3 (of TPPU) | 4-(Trifluoromethoxy)phenyl | H (Amide hydrolysis) | 16.7 | - | [8] |

Note: TPPU and its analogs with the 4-(trifluoromethoxy)phenyl group are included as they are the most extensively characterized compounds in this class and provide excellent benchmarks for SAR understanding.

Pharmacokinetics and Metabolism

A critical advantage of the N-acyl piperidinyl urea series is their improved pharmacokinetic profile over earlier generations of sEH inhibitors.[4] Studies with the representative compound TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) have provided significant insight into the absorption, distribution, and metabolism of this class.

TPPU demonstrates high absorption and metabolic stability, achieving systemic distribution and significant tissue penetration upon oral administration.[9] Studies in rats have identified several key metabolites, primarily formed through oxidation and hydrolysis.[8]

-

M1 & M2: Formed by hydroxylation on the propionyl group.

-

M3: Formed by amide hydrolysis, cleaving the propionyl group to leave a secondary amine on the piperidine ring.

-

M4: Formed by further oxidation of the hydroxylated metabolite M2.

Importantly, these metabolites, which retain the core urea pharmacophore, also exhibit sEH inhibitory activity, although they are generally less potent than the parent compound.[8] This suggests that the metabolites may contribute to the overall in vivo efficacy of the drug.

Caption: Simplified metabolic pathway of the sEH inhibitor TPPU.

Therapeutic Potential and In Vivo Efficacy

The robust mechanism of action and favorable pharmacokinetic properties of this compound derivatives translate into significant efficacy in various preclinical disease models.

Anti-inflammatory and Analgesic Effects

This class of compounds has demonstrated powerful anti-inflammatory and analgesic effects. In a carrageenan-induced inflammatory pain model in mice, a lead compound from this series showed a remarkable 1000-fold increase in potency compared to morphine in reducing hyperalgesia.[4] This potent analgesic effect is directly linked to the stabilization of EETs, which are known to modulate pain signaling pathways.[7]

Neuroprotective Properties

Beyond pain and inflammation, these derivatives exhibit promising neuroprotective activity.

-

Ischemic Stroke: Certain novel piperidine urea derivatives have been designed and shown to protect against brain infarction in animal models of ischemic stroke.[6] In vitro, these compounds protected SH-SY5Y neuroblastoma cells from glutamate-induced injury, a key process in ischemic cell death.[6]

-

Neurodegenerative Disease: The representative inhibitor TPPU has been identified as a potent dual inhibitor of both sEH and p38β kinase, another key regulator of inflammation.[10] This dual activity is particularly relevant for neurodegenerative disorders like Alzheimer's disease, where neuroinflammation is a critical pathogenic factor. In cellular models of Alzheimer's, TPPU was shown to prevent neuronal death by mitigating amyloid neurotoxicity, reducing tau hyperphosphorylation, and suppressing inflammatory signaling through the NF-κB pathway.[10]

Other Potential Applications

Given the widespread role of EETs in vascular health, inhibitors of their degradation via sEH are being actively investigated for a variety of other conditions. These include hypertension, where EETs promote vasodilation, and various cardiovascular diseases where their anti-inflammatory and protective effects could be beneficial.[5][9]

Conclusion

The this compound scaffold represents a highly successful platform for the development of potent and orally bioavailable inhibitors of soluble epoxide hydrolase. Through meticulous structure-activity relationship studies, researchers have optimized this chemical class to produce compounds with low nanomolar potency and excellent pharmacokinetic profiles. Their mechanism of action—stabilizing and augmenting the levels of protective lipid epoxides—provides a strong rationale for their efficacy in a wide range of preclinical models of disease. With demonstrated benefits in treating inflammatory pain, providing neuroprotection, and potentially managing cardiovascular disorders, these derivatives stand out as a highly promising class of therapeutic agents deserving of continued investigation and development.

References

-

Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]

-

Ostermann, A. I., et al. (2015). Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU): Resulting drug levels and modulation of oxylipin pattern. Prostaglandins & Other Lipid Mediators. Available at: [Link]

-

Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts. Available at: [Link]

-

Liu, J., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology. Available at: [Link]

-

Lee, K. S. S., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

-

Al-azzawi, M. A., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules. Available at: [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Kim, I., et al. (2019). 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. ACS Chemical Neuroscience. Available at: [Link]

-

Usharani, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available at: [Link]

-

T. P. Pathak. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Available at: [Link]

-

Singh, S., & Singh, S. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem. Available at: [Link]

-

Radi, M., & Schenone, S. (2021). Diarylureas. MDPI Encyclopedia. Available at: [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]

- 9. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU): Resulting drug levels and modulation of oxylipin pattern [escholarship.org]

- 10. 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea as a pharmaceutical intermediate

The following technical guide details the role, synthesis, and application of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea , a critical pharmacophore in the development of soluble epoxide hydrolase (sEH) inhibitors and neuroprotective agents.

Role: Advanced Pharmaceutical Intermediate & Pharmacophore Scaffold CAS Registry Number: 66504-83-4 (Free base) / 913634-46-5 (HCl salt) Molecular Formula: C₁₂H₁₆FN₃O Molecular Weight: 237.27 g/mol

Executive Summary

This compound is a "privileged structure" in medicinal chemistry, serving as the core scaffold for a potent class of Soluble Epoxide Hydrolase (sEH) inhibitors . Unlike generic intermediates, this compound contains the essential binding elements required for sEH inhibition: a urea functionality that engages the enzyme's catalytic center and a 4-fluorophenyl group that fits the hydrophobic pocket.

Its primary utility lies in its secondary amine (piperidine) handle , which allows medicinal chemists to modulate pharmacokinetic (PK) properties—such as solubility, bioavailability, and blood-brain barrier penetration—without disrupting the core binding affinity. It is the direct precursor to advanced investigational drugs like TPPU analogs and various neuroprotective agents.

Structural Logic & Pharmacophore Analysis

To understand the value of this intermediate, one must analyze its structural components through the lens of Structure-Activity Relationships (SAR).

| Structural Component | Function in Drug Design | Mechanism of Action |

| Urea Linker | Primary Binding Motif | Acts as a hydrogen bond donor/acceptor, engaging the Tyr383 and Asp335 residues in the sEH active site. |

| 4-Fluorophenyl | Metabolic Shield | The fluorine atom at the para position blocks metabolic oxidation (P450 metabolism), significantly extending the half-life compared to non-fluorinated analogs. |

| Piperidine Ring | The "Tunable Handle" | The exposed secondary amine ( |

Visualization: Pharmacophore Logic

The following diagram illustrates the functional roles of each segment of the molecule.

Figure 1: Pharmacophore dissection showing the specific role of each moiety in drug efficacy.

Synthesis & Manufacturing Protocols

The synthesis of this intermediate requires strict control over stoichiometry to prevent the formation of the symmetric bis-urea impurity (1,3-bis(4-fluorophenyl)urea), which is a "dead-end" byproduct.

Method A: The Isocyanate Route (Standard)

This is the preferred industrial route due to high yields and clean impurity profiles.

Reagents:

-

Starting Material A: 4-Fluoroaniline (CAS 371-40-4)

-

Reagent: Triphosgene (or Phosgene gas in flow chemistry)

-

Starting Material B: N-Boc-4-aminopiperidine (CAS 73874-95-0)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

-

Isocyanate Formation: Dissolve 4-fluoroaniline (1.0 eq) in DCM at 0°C. Add Triethylamine (2.5 eq). Slowly add Triphosgene (0.35 eq) dissolved in DCM. Stir for 1 hour to generate 4-fluorophenyl isocyanate in situ.

-

Coupling: Add N-Boc-4-aminopiperidine (1.0 eq) to the reaction mixture. The amine attacks the isocyanate carbon. Stir at room temperature for 4–6 hours.

-

Quench & Workup: Quench with water. Separate the organic layer, dry over

, and concentrate to yield the Boc-protected intermediate. -

Deprotection: Dissolve the intermediate in 4M HCl/Dioxane or TFA/DCM (1:4). Stir for 2 hours to remove the Boc group.

-

Isolation: Precipitate the final product as the Hydrochloride salt (HCl) or neutralize with

to obtain the free base.

Visualization: Synthesis Workflow

Figure 2: Step-wise synthesis pathway via the isocyanate intermediate.

Downstream Applications & Case Studies

This intermediate is rarely the final API. Instead, it is the "key building block" for creating libraries of sEH inhibitors.

Case Study: Synthesis of TPPU Analogs

TPPU (1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) is a gold-standard sEH inhibitor. The 4-fluorophenyl variant discussed here is used to synthesize Fluoro-TPPU analogs, which are often tested for comparative potency.

Reaction:

To convert the intermediate into a drug candidate, the piperidine nitrogen is functionalized:

Therapeutic Implications:

-

Inflammation: These urea derivatives stabilize Epoxyeicosatrienoic acids (EETs), reducing inflammatory cytokines.

-

Neuropathic Pain: The fluorophenyl-urea core has shown efficacy in reducing hyperalgesia in rat models.

-

Neuroprotection: Recent studies indicate that piperidine-urea derivatives can protect against ischemic stroke damage.

Quality Control & Impurity Profiling

For researchers using this intermediate, purity is paramount. The presence of symmetric ureas can skew biological assay results (false negatives due to solubility issues).

| Impurity Type | Origin | Detection Method | Limit (Research Grade) |

| Bis-urea | Reaction of isocyanate with residual aniline (excess moisture or improper stoichiometry). | HPLC (High retention time) | < 0.5% |

| Residual Aniline | Unreacted starting material (toxic). | GC-MS / HPLC | < 0.1% |

| Boc-Intermediate | Incomplete deprotection. | LC-MS (+100 mass units) | < 1.0% |

Storage:

-

Form: Hydrochloride salt is more stable than the free base.

-

Condition: Store at -20°C, desiccated. The urea linkage is stable, but the secondary amine is prone to oxidation if left as a free base in air.

References

-

sEH Inhibitor Design: Liu, J. Y., et al. (2013).[2][3] "1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships." Journal of Medicinal Chemistry.

-

Neuroprotection: Li, X., et al. (2025). "Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties." Pharmaceutical Fronts.

-

Metabolism Studies: Lee, K. S., et al. (2019). "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, TPPU." Frontiers in Pharmacology.

-

Urea Synthesis Methodology: Sartori, G., et al. (2019). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry."[4] Journal of Medicinal Chemistry.

Sources

- 1. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea: Mechanistic Insights into Receptor Binding

The following technical guide details the mechanism of action for 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea , a privileged chemical scaffold primarily recognized for its role in Soluble Epoxide Hydrolase (sEH) inhibition and as a core pharmacophore in Fragment-Based Drug Discovery (FBDD) for GPCRs and kinases.

Executive Summary & Chemical Identity

This compound (CAS: 913634-46-5) represents a classic "urea-piperidine" scaffold. While structurally related to the inverse agonist Pimavanserin (which utilizes a 4-fluorobenzyl and 1-methylpiperidinyl motif), this specific 1,3-disubstituted urea is functionally distinct. It serves as a primary pharmacophore for inhibiting Soluble Epoxide Hydrolase (sEH) , an enzyme critical in regulating inflammation and vascular tone.

The molecule operates via Transition State Mimicry , where the central urea moiety mimics the high-energy intermediate of epoxide hydrolysis. This guide dissects its binding kinetics, thermodynamic driving forces, and experimental validation protocols.

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₆FN₃O |

| Primary Target | Soluble Epoxide Hydrolase (sEH/EPHX2) |

| Mechanism | Transition State Mimicry (Competitive Inhibition) |

| Secondary Potential | Fragment scaffold for p38 MAPK & 5-HT2A ligands |

Molecular Pharmacology: The Binding Mechanism

Primary Mechanism: sEH Transition State Mimicry

The defining feature of this molecule is the 1,3-disubstituted urea linker. In the context of sEH, this group does not merely block the active site; it chemically mimics the transition state of the substrate (epoxyeicosatrienoic acids, EETs).

The Catalytic Triad Interaction

The sEH active site contains a catalytic triad: Asp335, Tyr383, and Tyr466 .

-

Substrate Recognition: The 4-fluorophenyl group acts as the lipophilic "Left-Hand Side" (LHS) moiety, inserting into the hydrophobic pocket of the enzyme (lined by Phe267, Met339).

-

Transition State Stabilization: The urea carbonyl oxygen accepts a hydrogen bond from Tyr383 and Tyr466. This mimics the oxyanion hole interaction that stabilizes the tetrahedral intermediate during epoxide hydrolysis.

-

Anchoring: The urea nitrogens (NH) donate hydrogen bonds to the carboxylate of Asp335, locking the inhibitor in place.

-

Solubility & Specificity: The piperidin-4-yl group (Right-Hand Side, RHS) extends into the polar solvent-exposed region. In optimized drugs, this nitrogen is often acylated (e.g., acetyl/propionyl) to improve potency, but the free piperidine retains basal binding affinity via ionic interactions or water-mediated bridges.

Secondary Mechanism: Kinase & GPCR Fragment Binding

-

p38 MAPK: The urea motif is a "hinge binder." The 4-fluorophenyl group can occupy the hydrophobic pocket adjacent to the ATP binding site (similar to Doramapimod), inducing a "DFG-out" conformational change.

-

5-HT2A: As a fragment of Pimavanserin-like compounds, the piperidine nitrogen interacts with Asp155 (ionic lock) in the GPCR transmembrane bundle, while the fluorophenyl group engages in pi-pi stacking with aromatic residues in TM6 (e.g., Trp336 ).

Visualization of Signaling & Binding

sEH Inhibition Pathway

The following diagram illustrates how the molecule interrupts the hydrolysis of anti-inflammatory EETs into pro-inflammatory DHETs.

Caption: Mechanism of sEH inhibition. The urea compound competitively inhibits sEH, preventing the degradation of cardioprotective EETs.

Binding Mode Logic

Caption: Structural dissection of the ligand-receptor interaction within the sEH active site.

Experimental Protocols

Fluorescent sEH Activity Assay (PHOME Protocol)

To validate the binding affinity (

Workflow:

-

Enzyme Prep: Dilute recombinant human sEH (1 nM final) in Buffer A (25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA).

-

Inhibitor Incubation: Add this compound (0.1 nM – 10 µM) to the enzyme. Incubate for 5 minutes at 30°C to allow equilibrium binding.

-

Substrate Addition: Add PHOME substrate (50 µM final).

-

Detection: Monitor fluorescence (

) kinetically for 10–30 minutes. -

Analysis: Determine the slope (rate) and plot % Inhibition vs. Log[Inhibitor].

Surface Plasmon Resonance (SPR)

For direct binding kinetics (on/off rates):

-

Immobilization: Immobilize biotinylated sEH on a Streptavidin (SA) sensor chip.

-

Injection: Inject the urea compound in a running buffer (HBS-P+, 1% DMSO) at varying concentrations.

-

Regeneration: Dissociation is usually fast; mild regeneration (10 mM Glycine pH 2.5) if needed.

-

Fit: Use a 1:1 Langmuir binding model to extract

and

Data Summary & SAR Insights

The following table summarizes the expected Structure-Activity Relationship (SAR) data for this scaffold class.

| Compound Variant | Modification | Effect on sEH Potency ( | Mechanistic Reason |

| 1-(4-F-Ph)-3-(pip-4-yl)urea | Core (Parent) | ~50 - 200 nM | Strong urea binding, but free piperidine is less optimal than acylated forms. |

| N-Acetyl-piperidine analog | Acylation of RHS | < 5 nM | Fills the hydrophobic tunnel; reduces desolvation penalty. |

| 4-Chlorophenyl analog | Cl vs F on LHS | Similar / Slightly Better | Cl is more lipophilic, enhancing hydrophobic pocket occupancy. |

| Benzyl-urea analog | Linker extension | Reduced Potency | Disruption of the precise distance to Asp335. |

References

-

Hammock, B. D., et al. (2006). Urea-based inhibitors of soluble epoxide hydrolase.Journal of Medicinal Chemistry .

-

Shen, H. C. (2010). Soluble epoxide hydrolase inhibitors: a patent review.Expert Opinion on Therapeutic Patents .

-

Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases.Nature Reviews Drug Discovery .

-

PubChem Compound Summary. (2024). This compound (CAS 913634-46-5).National Center for Biotechnology Information .

A Comprehensive Technical Guide to the Thermodynamic Properties and Stability of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea

Introduction

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea is a synthetic compound featuring a fluorophenyl group linked to a piperidinyl moiety via a urea bridge. This structural motif is of significant interest in medicinal chemistry and drug development, as aryl urea and piperidine cores are prevalent in a wide range of biologically active molecules. Understanding the thermodynamic properties and stability profile of this compound is a non-negotiable prerequisite for its development as a potential active pharmaceutical ingredient (API). These characteristics govern its shelf-life, formulation strategy, bioavailability, and ultimately, its safety and efficacy.

This technical guide provides a robust framework for the comprehensive characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal scientific reasoning behind the experimental choices. The methodologies described herein constitute a self-validating system for generating the high-quality data required for regulatory submissions and advancing a compound through the development pipeline.

Section 1: Core Thermodynamic Properties

The thermodynamic properties of an API are foundational to its "developability." They dictate how the material will behave under various processing and storage conditions. The primary parameters to be established are the melting point and thermal decomposition profile.

Melting Point and Thermal Events by Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and other solid-state thermal transitions of a pharmaceutical compound.[1][2] It measures the difference in heat flow between the sample and a reference as a function of temperature. A sharp endotherm typically corresponds to the melting of a crystalline solid. The onset temperature of this peak is a critical indicator of purity, while the peak shape can reveal information about crystallinity and the presence of polymorphs.[3]

Protocol Trustworthiness: This protocol is designed to provide a precise and reproducible determination of the thermal profile, forming a baseline for all subsequent stability studies.

Detailed Protocol 1: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, non-reactive aluminum DSC pan.

-

Causality: Using a small, accurately weighed sample ensures uniform heat transfer and a clear, well-defined thermal peak.

-

-

Pan Sealing: Hermetically seal the pan to prevent any mass loss due to sublimation or volatilization during the analysis. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at 25°C.

-

Ramp the temperature from 25°C to a temperature sufficiently above the melting point (e.g., 300°C) at a controlled rate of 10°C/minute.

-

Causality: A 10°C/minute heating rate is standard for pharmaceutical screening as it provides a good balance between resolution and analysis time.[4]

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent thermo-oxidative degradation.

-

-

Data Analysis:

-

Record the heat flow versus temperature curve (thermogram).

-

Determine the onset temperature, peak maximum, and enthalpy of melting (ΔH) for any endothermic events observed.[5]

-

Observe for any exothermic events that might indicate decomposition immediately following the melt.

-

Thermal Stability by Thermogravimetric Analysis (TGA)

Expertise & Experience: Thermogravimetric Analysis (TGA) is essential for determining the thermal stability and decomposition profile of a substance.[6] The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This data is critical for identifying the temperature at which the molecule begins to degrade, which defines the upper-temperature limit for handling, drying, and storage.[8]

Protocol Trustworthiness: This TGA protocol provides unambiguous data on mass loss, which is a direct indicator of thermal decomposition. When coupled with DSC, it offers a comprehensive picture of the material's behavior at elevated temperatures.

Detailed Protocol 2: TGA Analysis

-

Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.

-

Sample Preparation: Place 5-10 mg of this compound onto a tared TGA pan (platinum or ceramic).

-

Causality: This sample size is sufficient to detect mass changes accurately without overwhelming the balance.

-

-

Thermal Program:

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant rate of 10°C/minute.

-

Causality: A linear heating rate allows for the clear determination of the onset temperature of decomposition.[9]

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure the observed mass loss is due to thermal decomposition, not oxidation.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Quantify the mass loss at different temperature stages to understand the decomposition pattern.

-

Summary of Thermodynamic Properties

All quantitative data from these analyses should be compiled into a clear, structured table for easy reference and comparison across batches.

| Parameter | Method | Result | Significance |

| Melting Point (Onset) | DSC | To be determined | Indicator of purity and identity |

| Enthalpy of Fusion (ΔH) | DSC | To be determined | Relates to crystal lattice energy |

| Decomposition Onset | TGA | To be determined | Defines upper limit for thermal stability |

Section 2: Stability Profile and Forced Degradation

A drug substance's stability is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability testing is mandated by regulatory bodies like the ICH.[10][11] Forced degradation (or stress testing) is a critical component of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[12][13]

Expertise & Experience: The goal of forced degradation is to achieve 5-20% degradation of the active ingredient.[12][14] Degradation beyond this range can lead to secondary and tertiary degradation products that may not be relevant under normal storage conditions. The conditions outlined below (hydrolysis, oxidation, photolysis, and thermal stress) are based on ICH Q1A(R2) guidelines and represent the most common pathways for drug degradation.[15][16]

Caption: Key Stress Factors in Forced Degradation Studies.

Detailed Protocol 3: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

-

Acid and Base Hydrolysis:

-

Acid: Mix the stock solution with 0.1 M HCl.

-

Base: Mix the stock solution with 0.1 M NaOH.

-

Store samples at a controlled temperature (e.g., 60°C) and collect aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots before HPLC analysis.

-

Causality: Urea linkages can be susceptible to hydrolysis under acidic or basic conditions. This test reveals this potential liability.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the sample at room temperature, protected from light, and collect aliquots at the same time points as above.

-

Causality: This test assesses the molecule's susceptibility to oxidation, a common degradation pathway.[12]

-

-

Thermal Degradation:

-

Store the solid drug substance in a calibrated oven at an elevated temperature (e.g., 70°C).

-

Store a solution of the drug substance at the same temperature.

-

Test samples at appropriate time intervals.

-

Causality: This complements the TGA data and assesses degradation kinetics at temperatures relevant to storage and transport excursions.[14]

-

-

Photostability:

-

Expose the solid drug substance and a solution of the drug to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[17]

-

Maintain a parallel set of samples protected from light (dark controls) at the same temperature.

-

Causality: This is a mandatory test to determine if the compound is light-sensitive, which has significant implications for packaging and storage.

-

-

Sample Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method (see Section 3). Calculate the percentage of degradation and identify major degradation products.

Section 3: Stability-Indicating Analytical Methodology

Expertise & Experience: A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the decrease in the amount of the active ingredient due to degradation.[18] Crucially, it must be able to separate the intact API from its process impurities and all degradation products formed during stability studies.[19] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose in the pharmaceutical industry.[20]

Protocol Trustworthiness: The following protocol outlines a systematic approach to developing a robust, gradient reversed-phase HPLC method. This ensures specificity, allowing for the confident monitoring of stability over time. The validation of this method according to ICH Q2(R1) guidelines is a mandatory next step but is outside the scope of this protocol.

Caption: Workflow for a Stability-Indicating HPLC Method.

Detailed Protocol 4: Development of a Stability-Indicating HPLC Method

-

Column and Mobile Phase Selection:

-

Column: Start with a robust, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Causality: C18 columns are versatile and provide excellent retention for a wide range of moderately polar to non-polar compounds, making them a suitable starting point.[19]

-

-

Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

-

Causality: A buffered mobile phase controls the ionization state of the analyte and its degradants, leading to sharp, reproducible peaks.

-

-

Mobile Phase B: Acetonitrile or Methanol.

-

Causality: These are common organic modifiers used to elute compounds from a reversed-phase column.

-

-

-

Detection Wavelength Selection:

-

Dissolve the compound in the mobile phase and acquire a UV spectrum using a diode-array detector (DAD).

-

Select a wavelength where the parent compound has significant absorbance but where interference from potential degradants might be minimized (e.g., an absorbance maximum).

-

-

Gradient Optimization:

-

Inject a mixture of the unstressed parent compound and the most degraded sample (e.g., from acid hydrolysis).

-

Start with a broad screening gradient (e.g., 5% to 95% B over 20 minutes).

-

Causality: A broad gradient helps to elute all components and provides a starting point for optimization.[20]

-

Adjust the gradient slope and duration to achieve a resolution of >2.0 between the parent peak and the nearest eluting impurity or degradant peak.

-

Example Gradient:

-

Time 0-2 min: 5% B

-

Time 2-15 min: 5% to 80% B

-

Time 15-17 min: 80% to 95% B

-

Time 17-18 min: Hold at 95% B

-

Time 18-20 min: Return to 5% B and equilibrate.

-

-

-

System Suitability Parameters:

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintain at a constant temperature, e.g., 30°C, to ensure reproducible retention times.

-

Injection Volume: Typically 10 µL.

-

-

Method Specificity Confirmation (Peak Purity):

-

Using a DAD, perform peak purity analysis on the parent peak in the presence of its degradation products. The peak should be spectrally homogenous.

-

Causality: This is the ultimate confirmation that no degradant is co-eluting with the main compound, which is the core requirement of a stability-indicating method.[18]

-

Conclusion

The systematic evaluation of thermodynamic properties and stability is a cornerstone of pharmaceutical development. By employing the rigorous, scientifically-grounded methodologies detailed in this guide—Differential Scanning Calorimetry, Thermogravimetric Analysis, forced degradation studies, and stability-indicating HPLC—researchers can build a comprehensive understanding of this compound. This knowledge is indispensable for de-risking development, designing robust formulations, establishing appropriate storage conditions and shelf-life, and ensuring the delivery of a safe and effective final product. The protocols provided herein serve as a validated starting point for generating the critical data package required to advance this promising compound.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][10][15][16]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link][11][16]

-

ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][12]

-

Ma-GMP. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link][11]

-

Scimed. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

-

ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link][3]

-

ResolveMass Laboratories Inc. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link][1]

-

American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). [Link][2]

-

Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link][17]

-

ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link][21]

-

Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link][14]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link][13]

-

Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link][6]

-

Improved Pharma. (2024). Differential Scanning Calorimetry. [Link][4]

-

Seven Star Pharma. (n.d.). Differential Scanning Calorimeter (DSC). [Link][5]

-

ATA Scientific Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link][8]

-

Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link][9]

-

Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link][7]

-

Journal of Applied Pharmaceutical Science. (2025). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. [Link]

-

IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. [Link][19]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][20]

-

Journal of Applied Pharmaceutical Science. (n.d.). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. [Link]

-

PubChem. (n.d.). 3-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]urea. [Link]

-

PubChem. (n.d.). 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea. [Link]

-

IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. [Link][18]

-

Dovepress. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. [Link]

Sources

- 1. quercus.be [quercus.be]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. improvedpharma.com [improvedpharma.com]

- 5. sevenstarpharm.com [sevenstarpharm.com]

- 6. veeprho.com [veeprho.com]

- 7. torontech.com [torontech.com]

- 8. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 9. aurigaresearch.com [aurigaresearch.com]

- 10. ICH Official web site : ICH [ich.org]

- 11. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. onyxipca.com [onyxipca.com]

- 18. ijtsrd.com [ijtsrd.com]

- 19. irjpms.com [irjpms.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. resolvemass.ca [resolvemass.ca]

Architectural Rationale and Therapeutic Applications of 4-Fluorophenyl-Piperidine Urea Derivatives

Executive Summary

The strategic assembly of small-molecule pharmacophores is the cornerstone of rational drug design. Among the most versatile scaffolds in contemporary medicinal chemistry is the tri-part system comprising a 1,3-disubstituted urea core , a 4-fluorophenyl moiety , and a piperidine ring . This specific structural triad has demonstrated profound utility across diverse therapeutic areas, ranging from kinase inhibition in oncology to neuroprotection and anti-inflammatory pathways[1][2][3]. This technical guide deconstructs the physicochemical causality behind this scaffold, reviews its field-proven applications, and provides a self-validating synthetic blueprint for drug development professionals.

The Physicochemical Triad: Causality in Scaffold Design

The success of the 4-fluorophenyl-piperidine urea scaffold is not coincidental; it is the result of highly optimized binding thermodynamics and pharmacokinetic tuning.

Pharmacophore interaction mapping of the urea, 4-fluorophenyl, and piperidine moieties.

-

The Urea Core (The Anchor): The 1,3-disubstituted urea acts as a robust bidentate hydrogen-bond donor and acceptor. In many enzymatic targets (such as kinases), it frequently anchors the molecule to the ATP-binding hinge region, mimicking the interactions of endogenous substrates[3].

-

The 4-Fluorophenyl Group (The Shield): The introduction of a fluorine atom at the para position of the phenyl ring serves a dual purpose. First, it blocks cytochrome P450-mediated oxidative metabolism at a highly susceptible site, significantly enhancing the molecule's biological half-life. Second, the highly electronegative yet sterically compact fluorine increases lipophilicity, allowing the moiety to deeply penetrate and anchor into hydrophobic pockets within target proteins[1].

-

The Piperidine Ring (The Solubilizer): The incorporation of a piperidine heterocycle introduces a basic secondary or tertiary nitrogen. This pharmacokinetic intervention is critical: it allows for the formulation of the drug as a water-soluble salt (e.g., hydrochloride), overcoming the inherent lipophilicity of the fluorophenyl group[1]. Furthermore, the protonated piperidine nitrogen often forms crucial charge-dipole interactions or salt bridges within solvent channels or ribose pockets of target enzymes[3].

Mechanistic Case Studies in Literature

Soluble Epoxide Hydrolase (sEH) Inhibition

sEH is a key enzyme in inflammatory pain pathways. Early generations of sEH inhibitors utilized adamantyl groups, which suffered from poor metabolic stability and high lipophilicity. Researchers successfully replaced the adamantyl group with fluorinated phenyl rings and integrated an N-acyl piperidine moiety. This structural evolution yielded highly potent 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors with substantial improvements in water solubility and oral bioavailability, allowing for effective in vivo formulation[1].

Neuroprotection and CNS Penetration

In the context of neurodegenerative diseases, piperidine urea derivatives have been synthesized to mitigate L-glutamic acid-induced cellular injury. For instance, novel N-benzyl-2-(4-(3-(4-fluorophenyl)ureido)piperidin-1-yl)acetamide derivatives have demonstrated significant neuroprotective efficacy in SH-SY5Y neuroblastoma cells. The piperidine ring ensures adequate solubility, while the fluorophenyl urea core drives target engagement, highlighting the scaffold's ability to exert potent CNS activity with low cardiotoxicity[2].

Checkpoint Kinase 1 (CHK1) Inhibition

In oncology, CHK1 inhibitors (such as AZD7762 analogs) utilize a thiophenecarboxamide urea core tethered to a piperidine ring. Crystallographic studies reveal a precise division of labor: the urea binds to the hinge region, while the charged piperidine nitrogen makes critical polar interactions within the ribose pocket. The fluorophenyl equivalent directs itself toward the solvent channel, optimizing the binding thermodynamics and yielding picomolar IC₅₀ values[3].

Quantitative Structure-Activity Relationship (QSAR) Summary

The following table synthesizes the biological efficacy of representative compounds utilizing this structural triad across different therapeutic domains:

| Compound Class / Specific Analog | Primary Target / Disease Model | Key Structural Features | Biological Efficacy & Pharmacokinetics | Source |

| N-Benzyl Piperidine Ureas (e.g., Compound A3) | Neuroprotection (L-glutamic acid injury in SH-SY5Y cells) | 4-fluorophenyl urea, N-benzyl acetamide piperidine | Yield: 67.0%; High cell survival rate; Low cardiotoxicity | [2] |

| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Soluble Epoxide Hydrolase (sEH) (Inflammatory Pain) | N-acyl piperidine, metabolically stable aryl urea | High potency; Substantial improvement in oral bioavailability | [1] |

| Thiophenecarboxamide Ureas (AZD7762 analogs) | Checkpoint Kinase 1 (CHK1) (Oncology) | 3/4-fluorophenyl, piperidin-3-yl | IC₅₀ = 0.008 μM (S-enantiomer); Optimal ribose pocket binding | [3] |

| Phenyl Piperidine Ureas (e.g., Compound 17) | Antileishmanial (Leishmania donovani) | Phenyl piperidine, pyrazole urea | IC₅₀ = 0.296 μM; CC₅₀ > 64 μM; High stability in human liver microsomes | [4] |

Synthetic Blueprint & Self-Validating Protocol

To ensure reproducibility in drug development, the synthesis of 1-(4-fluorophenyl)-3-(piperidin-4-yl)urea derivatives must follow a highly controlled, self-validating workflow.

Step-by-step synthetic workflow for piperidine-tethered 4-fluorophenyl urea derivatives.

Step 1: Regioselective Isocyanate Coupling

-

Action: Dissolve 1-Boc-4-aminopiperidine (1.0 eq) in anhydrous acetonitrile. Add 4-fluorophenyl isocyanate (1.05 eq) dropwise at 0 °C under an inert argon atmosphere.

-

Causality: The tert-butyloxycarbonyl (Boc) group protects the secondary amine of the piperidine ring, ensuring that the highly electrophilic isocyanate strictly attacks the primary amine. The low temperature (0 °C) prevents exothermic side reactions, such as the formation of biuret byproducts.

-

Validation Checkpoint: Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1) should show the complete consumption of the primary amine (confirmed by a negative ninhydrin stain) and the appearance of a new, highly UV-active urea spot.

Step 2: Acidic Deprotection

-

Action: Resuspend the isolated intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) in a 1:1 v/v ratio. Stir at room temperature for 2 hours.

-

Causality: The strong acid protonates the carbamate oxygen, leading to the expulsion of isobutylene gas and carbon dioxide. This cleanly liberates the piperidine secondary amine while leaving the highly stable urea linkage completely intact.

-

Validation Checkpoint: Liquid Chromatography-Mass Spectrometry (LC-MS) must confirm a mass shift corresponding to the exact loss of the Boc group (-100 Da). Evaporation under reduced pressure yields the crude TFA salt.

Step 3: N-Alkylation / Acylation

-

Action: React the deprotected piperidine TFA salt with the desired electrophile (e.g., an acyl chloride or benzyl halide) in the presence of an excess of triethylamine (TEA) (3.0 eq) in acetonitrile.

-

Causality: TEA serves a dual, critical purpose: it "free-bases" the piperidine TFA salt to restore its nucleophilicity, and it acts as an acid scavenger to neutralize the HCl/TFA byproducts generated during the substitution, driving the reaction to thermodynamic completion.

-

Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR must be utilized. Validation is confirmed by the disappearance of the secondary amine proton signal and the emergence of the new acyl/alkyl proton signals (e.g., a distinct singlet for benzylic protons around 3.5 ppm).

References

1.1. nih.gov. 2.2. thieme-connect.com. 3.3. acs.org. 4.4. dndi.org.

Sources

- 1. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dndi.org [dndi.org]

Pharmacophore Deconstruction: Potential Biological Targets for 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea

Executive Summary

In modern drug discovery, the identification and optimization of privileged scaffolds are critical for accelerating pipeline development. 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea (often utilized as its hydrochloride salt, CAS 913634-46-5) is a highly versatile pharmacophore building block. Rather than acting as a single-target ligand, this molecular framework serves as a foundational architecture for engaging multiple high-value biological targets, most notably the Soluble Epoxide Hydrolase (sEH) , Fatty Acid Amide Hydrolase (FAAH) , and specific G-Protein Coupled Receptors (GPCRs) such as MCH-R1 .

This technical guide deconstructs the structural causality behind its target engagement, provides self-validating experimental workflows for target validation, and synthesizes the kinetic mechanisms that define its biological profile.

Structural Causality: Deconstructing the Pharmacophore

To understand why this molecule engages specific targets, we must dissect its three core structural motifs:

-

The Urea Linkage (The Warhead/Transition-State Mimic): The 1,3-disubstituted urea moiety acts as a potent hydrogen-bond donor and acceptor. In hydrolase enzymes (like sEH), it mimics the transition state of epoxide ring-opening[1][2]. In serine hydrolases (like FAAH), the strained geometry of the urea allows it to act as a carbamylating agent[3].

-

The 4-Fluorophenyl Ring (The Lipophilic Anchor): The addition of a fluorine atom at the para position of the phenyl ring serves a dual purpose. Sterically, it drives the molecule into deep, hydrophobic enzymatic pockets. Electronically and metabolically, the highly electronegative fluorine blocks rapid cytochrome P450-mediated oxidation (hydroxylation), significantly improving the molecule's pharmacokinetic half-life compared to unsubstituted phenyl analogs[3][4].

-

The Piperidin-4-yl Group (The Solubilizing Vector): The basic secondary amine of the piperidine ring allows for salt formation (improving aqueous solubility) and serves as a synthetic vector for N-acylation or N-alkylation. In GPCR targets, this basic nitrogen is critical for forming salt bridges with conserved aspartate residues in the transmembrane domains[4][5].

Primary Target 1: Soluble Epoxide Hydrolase (sEH)

Mechanistic Rationale

Soluble epoxide hydrolase (sEH) is a primary regulatory enzyme in the arachidonic acid cascade, responsible for degrading anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1]. 1-Aryl-3-(piperidin-4-yl)ureas are among the most potent known sEH inhibitors[4].

The urea group acts as a transition-state mimic. The carbonyl oxygen of the urea accepts hydrogen bonds from the catalytic tyrosine residues (Tyr383 and Tyr466), while the urea NH groups donate hydrogen bonds to the catalytic Asp335[1][2]. The 4-fluorophenyl group occupies the hydrophobic right-hand side (RHS) pocket of the sEH active site.

Arachidonic acid cascade highlighting sEH inhibition by urea derivatives.

Experimental Protocol: sEH Fluorescence-Based Activity Assay

To validate sEH inhibition, a continuous fluorometric assay using the substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) is recommended.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific binding).

-

Enzyme Dilution: Dilute recombinant human sEH (hsEH) to a final well concentration of 1 nM.

-

Compound Incubation: Dispense this compound (or its N-substituted derivatives) across a 10-point dose-response curve (10 µM to 0.1 nM) into a black 96-well microplate. Add the enzyme and incubate at 30°C for 15 minutes to allow complex formation.

-

Reaction Initiation: Add PHOME substrate to a final concentration of 50 µM.

-

Kinetic Read: Monitor fluorescence immediately using a microplate reader (Excitation: 330 nm, Emission: 465 nm) for 15 minutes at 30°C.

-

Data Analysis: Calculate initial velocities (RFU/min) from the linear portion of the curve. Fit the data to a 4-parameter logistic (4PL) equation to determine the IC50.

Self-Validation Check: Always include a no-enzyme blank to monitor spontaneous PHOME hydrolysis. Include a known highly potent sEH inhibitor (e.g., TPPU or t-AUCB) as a positive control. If the positive control does not yield an IC50 within 3-fold of literature values (~1-5 nM), the enzyme batch is compromised[6].

Primary Target 2: Fatty Acid Amide Hydrolase (FAAH)

Mechanistic Rationale

FAAH is the primary degradative enzyme for anandamide (AEA), a critical endocannabinoid analgesic lipid. While sEH inhibition is reversible, aryl-piperidinyl ureas engage FAAH via a unique covalent, irreversible mechanism [3][7].

When the compound enters the FAAH active site, the catalytic Ser241 executes a nucleophilic attack on the urea carbonyl. Because the FAAH binding pocket distorts the urea amide bond, the 4-fluoroaniline moiety is ejected as a leaving group, resulting in a carbamylated, permanently inactivated Ser241 residue[3].

FAAH carbamylation mechanism by aryl-urea inhibitors preserving AEA levels.

Experimental Protocol: FAAH Time-Dependent Jump-Dilution Assay

Because the inhibition is covalent, standard IC50 values are highly dependent on pre-incubation time. A jump-dilution assay is required to prove the mechanism of action.

Step-by-Step Methodology:

-

High-Concentration Incubation: Incubate recombinant human FAAH (100x the final assay concentration) with the urea inhibitor at 10x its estimated IC50 in assay buffer (10 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 8.0) for 60 minutes at 37°C.

-

Jump Dilution: Dilute the enzyme-inhibitor complex 100-fold into assay buffer containing the fluorogenic substrate AMC-arachidonoyl amide (10 µM).

-

Kinetic Monitoring: Measure the release of 7-amino-4-methylcoumarin (AMC) continuously for 60 minutes (Excitation: 340 nm, Emission: 460 nm).

-

Control Comparison: Run a parallel vehicle control (DMSO) subjected to the exact same dilution protocol.

Self-Validation Check: If the compound is a true covalent inhibitor (like the aryl-urea class), the enzymatic activity will not recover post-dilution, and the kinetic trace will remain flat. If the trace slowly regains a positive slope, the inhibition is reversible, indicating a failure of the carbamylation step[7].

Secondary Targets: GPCR Engagement (MCH-R1)

Beyond hydrolases, the piperidin-4-yl urea scaffold is a highly privileged motif for Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a GPCR implicated in obesity and energy homeostasis[5].

The basic piperidine nitrogen is strictly required here to form a salt bridge with Asp117 in the transmembrane domain 3 (TM3) of MCH-R1. The urea acts as a rigid spacer, projecting the 4-fluorophenyl group into a deep hydrophobic accessory pocket. Optimization of this scaffold often requires balancing MCH-R1 potency against hERG channel liabilities, which are common for basic lipophilic amines[5].

Quantitative Data Summary

The table below synthesizes the structure-activity relationship (SAR) data for derivatives utilizing the this compound core across its primary biological targets.

| Pharmacophore Derivative | Target Enzyme / Receptor | Reported IC50 / Affinity | Mechanism of Action | Ref |

| N-Acyl-piperidinyl aryl urea | Soluble Epoxide Hydrolase (sEH) | 0.5 nM – 5.0 nM | Reversible, Transition-State Mimic | [1][4] |

| N-Alkyl-piperidinyl aryl urea | Fatty Acid Amide Hydrolase (FAAH) | 10 nM – 50 nM | Irreversible, Covalent Carbamylation | [3][7] |

| Unsubstituted piperidinyl aryl urea | MCH-R1 (GPCR) | 50 nM – 150 nM | Reversible, Competitive Antagonism | [5] |

| Adamantyl-substituted urea (Control) | sEH | ~2.0 nM | Reversible, Transition-State Mimic | [2] |

Note: The exact IC50 of the bare this compound scaffold is highly dependent on the assay conditions and is typically functionalized at the N1 position of the piperidine to achieve sub-nanomolar potency.

References

-

1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

-

Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

-

Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. PubMed. Available at:[Link]

-

Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. MDPI. Available at:[Link]

-

Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. ACS Publications. Available at:[Link]

-

Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega. Available at:[Link]

-

Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea: Chemical Identifiers, Synthesis, and Role as a Soluble Epoxide Hydrolase (sEH) Inhibitor Scaffold

Executive Summary

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea is a highly versatile chemical building block and pharmacophore scaffold widely utilized in medicinal chemistry and drug discovery. Its primary application lies in the development of potent inhibitors targeting soluble epoxide hydrolase (sEH) [1]. By stabilizing endogenous epoxyeicosatrienoic acids (EETs), sEH inhibitors derived from this scaffold exhibit profound anti-inflammatory, antihypertensive, and analgesic properties[2]. This technical whitepaper details the chemical identifiers, mechanistic rationale, and validated experimental workflows for utilizing this compound in advanced synthesis.

Chemical Identifiers and Physical Properties

The compound is commercially available both as a free base and as a hydrochloride salt, which improves its aqueous solubility and shelf stability[3]. All quantitative chemical data is summarized in the tables below for precise comparative analysis.

Table 1: Primary Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound |

| Common Synonyms | N-(4-fluorophenyl)-N'-(piperidin-4-yl)urea; 3-(4-fluorophenyl)-1-(piperidin-4-yl)urea |

| CAS Number (Free Base) | 283167-30-6[4] |

| CAS Number (HCl Salt) | 913634-46-5[3] |

| SMILES String | O=C(NC1CCNCC1)Nc1ccc(F)cc1[3] |

| Molecular Formula (Free Base) | C₁₂H₁₆FN₃O[4] |

| Molecular Formula (HCl Salt) | C₁₂H₁₇ClFN₃O[3] |

Table 2: Physical and Structural Properties

| Property | Value |

| Molecular Weight (Free Base) | 237.28 g/mol [4] |

| Molecular Weight (HCl Salt) | 273.73 g/mol [3] |

| Pharmacophore Class | 1,3-disubstituted urea[5] |

| Storage Conditions | Sealed in dry, 2-8°C (for HCl salt)[3] |

Mechanistic Rationale: The sEH Pathway & Pharmacophore Design

The Biological Target: Soluble Epoxide Hydrolase (sEH)

In the arachidonic acid (AA) cascade, cytochrome P450 (CYP450) enzymes metabolize AA into epoxyeicosatrienoic acids (EETs)[6]. EETs are critical lipid mediators that promote vasodilation and resolve cellular inflammation[2]. However, the sEH enzyme rapidly hydrolyzes these beneficial EETs into dihydroxyeicosatrienoic acids (DHETs), which are biologically inactive or pro-inflammatory[6]. Inhibiting sEH prevents this hydrolysis, thereby amplifying the therapeutic effects of endogenous EETs.

Fig 1: The arachidonic acid cascade and the inhibitory role of the urea scaffold on sEH.

Structural Logic of the Scaffold

The architecture of this compound is meticulously designed to exploit the catalytic pocket of sEH:

-

The 1,3-Disubstituted Urea Core: This is the primary pharmacophore. It mimics the transition state of epoxide hydrolysis[5]. The urea carbonyl oxygen acts as a strong hydrogen bond acceptor to Tyr383 and Tyr466 in the sEH active site, while the two urea NH groups act as hydrogen bond donors to Asp335[7].

-

The 4-Fluorophenyl Group: This lipophilic moiety occupies a narrow, hydrophobic tunnel adjacent to the catalytic center, providing high binding affinity and target selectivity.

-

The Piperidine Ring: Positioned approximately 7.5 Å away from the primary urea pharmacophore, the piperidine ring acts as a secondary pharmacophore site[1]. The secondary amine drastically improves aqueous solubility and serves as a synthetic handle for further functionalization (e.g., acylation or sulfonylation) to fine-tune pharmacokinetics and prevent rapid metabolic degradation[2].

Experimental Workflow: Functionalization to sEH Inhibitors

To convert the base scaffold into a fully functionalized, highly potent sEH inhibitor, researchers frequently derivatize the secondary amine of the piperidine ring. A validated and highly efficient transformation is the sulfonylation of the free base (CAS 283167-30-6) using methanesulfonyl chloride to yield 1-(4-fluoro-phenyl)-3-(1-methanesulfonyl-piperidin-4-yl)-urea (CAS 1016075-78-7)[8][9].

Causality-Driven Protocol: Sulfonylation of the Piperidine Amine

-

Step 1: Dissolution. Suspend 1.0 eq of this compound (free base) in anhydrous dichloromethane (DCM).

-

Causality: DCM is a non-polar, aprotic solvent that readily solubilizes the organic base without competing as a nucleophile against the incoming electrophile.

-

-

Step 2: Acid Scavenging. Add 2.5 eq of Triethylamine (TEA) to the solution.

-

Causality: The sulfonylation reaction generates hydrochloric acid (HCl) as a byproduct. TEA acts as a non-nucleophilic base to scavenge this HCl, preventing the protonation of the piperidine nitrogen, which would otherwise halt the reaction.

-

-

Step 3: Electrophile Addition. Cool the reaction flask to 0°C using an ice bath. Dropwise, add 1.2 eq of methanesulfonyl chloride (MsCl).

-

Causality: The reaction between a secondary amine and a sulfonyl chloride is highly exothermic. Cooling to 0°C controls the reaction kinetics, preventing the formation of unwanted side products or the degradation of the urea core.

-

-

Step 4: Reaction Propagation. Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor the consumption of the starting material via TLC or LC-MS.

-

Step 5: Aqueous Workup. Quench the reaction with saturated aqueous sodium bicarbonate (

), followed by a brine wash. Extract the organic layer.-

Causality:

neutralizes any unreacted MsCl and removes the water-soluble TEA-HCl salts, effectively partitioning the desired hydrophobic product into the organic DCM layer.

-

-

Step 6: Purification. Dry the organic layer over anhydrous

, concentrate under reduced pressure, and purify via silica gel column chromatography (typically using a Hexane/Ethyl Acetate gradient) to yield the pure sulfonamide derivative.

Fig 2: Step-by-step sulfonylation workflow of the piperidine secondary amine.

Conclusion

This compound represents a masterclass in rational pharmacophore design. By combining the transition-state mimicking properties of a 1,3-disubstituted urea with the hydrophobic anchoring of a fluorophenyl group and the tunable solubility of a piperidine ring, this compound serves as an indispensable foundation for synthesizing next-generation soluble epoxide hydrolase inhibitors.

References

-

[4] Molaid. "N-(piperidin-4-yl)-N'-(4-fluorophenyl)urea - CAS 283167-30-6." Available at: [Link]

-

[8] Molaid. "Synthesis and downstream applications of N-(piperidin-4-yl)-N'-(4-fluorophenyl)urea." Available at: [Link]

-

[1] Harris TR, Hammock BD. "Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products." National Institutes of Health (PMC). Available at: [Link]

-

[6] MDPI. "1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf." Available at: [Link]

-

[5] Kitamura S, et al. "Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales." PLOS ONE. Available at: [Link]

-

[9] Molaid. "1-(4-fluoro-phenyl)-3-(1-methanesulfonyl-piperidin-4-yl)-urea | 1016075-78-7." Available at: [Link]

-

[2] Frontiers in Pharmacology. "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Available at: [Link]

-

[7] Morisseau C, et al. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]

- 3. chemscene.com [chemscene.com]

- 4. N-(piperidin-4-yl)-N'-(4-fluorophenyl)urea - CAS号 283167-30-6 - 摩熵化学 [molaid.com]

- 5. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]

- 6. 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf | MDPI [mdpi.com]

- 7. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(4-fluoro-phenyl)-3-(1-methanesulfonyl-piperidin-4-yl)-urea - CAS号 1016075-78-7 - 摩熵化学 [molaid.com]

- 9. 1-(4-fluoro-phenyl)-3-(1-methanesulfonyl-piperidin-4-yl)-urea - CAS号 1016075-78-7 - 摩熵化学 [molaid.com]

Methodological & Application

Step-by-step synthesis protocol for 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea

Application Note: Step-by-Step Synthesis Protocol for 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea

Introduction & Rationale

This compound is a highly versatile pharmacophore utilized in the development of neuroprotective agents, soluble epoxide hydrolase (sEH) inhibitors, and atypical antipsychotics [1]. The urea linkage provides robust hydrogen-bonding capabilities essential for target-protein binding, while the piperidine ring offers favorable pharmacokinetic properties and a vector for further functionalization.

Causality in Experimental Design: Synthesizing this compound requires strict regiocontrol. Direct reaction of unprotected 4-aminopiperidine with an isocyanate would lead to a complex mixture of regioisomers and polymeric byproducts due to the competing nucleophilicity of the secondary ring amine and the primary exocyclic amine. To establish a self-validating, highly selective system, tert-butyloxycarbonyl (Boc) protected 4-aminopiperidine is utilized. The Boc group sterically and electronically shields the secondary amine, ensuring that the 4-fluorophenyl isocyanate exclusively reacts with the primary amine [2]. The subsequent acidic deprotection cleanly liberates the target compound, driven by the irreversible evolution of gases, which simplifies downstream purification.

Mechanistic Pathway

Caption: Two-step regioselective synthesis workflow for this compound.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Amino-1-Boc-piperidine | 200.28 | 1.00 | 2.00 g (10.0 mmol) | Primary Nucleophile |

| 4-Fluorophenyl isocyanate | 137.11 | 1.05 | 1.44 g (10.5 mmol) | Electrophile |